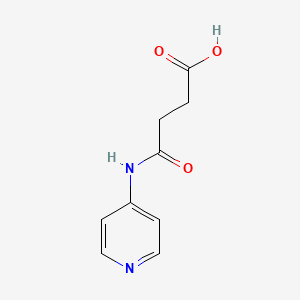

N-Pyridin-4-yl-succinamic acid

Descripción

Overview of Succinamic Acid Derivatives in Contemporary Chemical Research

Succinamic acid derivatives, which are derived from succinic acid, are a class of compounds with a wide array of applications in fields such as pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Their chemical structure often imparts desirable properties like water solubility and potential biological activity. ontosight.ai Researchers have investigated succinamic acid derivatives for various therapeutic effects. ontosight.ai The modification of parent compounds with succinamic acid moieties is a strategy employed to potentially enhance properties like water solubility and biological potency. bohrium.com

Elucidating the Significance of the Pyridine (B92270) Moiety in Medicinal and Materials Chemistry

The pyridine ring, a nitrogen-containing heterocyclic compound, is a fundamental building block in both medicinal and materials chemistry. nih.govontosight.ai In medicinal chemistry, the pyridine scaffold is present in numerous approved drugs and is valued for its ability to improve water solubility and its capacity to form hydrogen bonds. nih.govmdpi.comtaylorandfrancis.com The lone pair of electrons on the nitrogen atom in the pyridine ring plays a crucial role in its ability to coordinate with metal ions, a property leveraged in the design of chemosensors. researchgate.net In materials science, pyridine derivatives are investigated for their optical and electronic properties. ontosight.ai

Articulating the Core Research Focus on N-Pyridin-4-yl-succinamic Acid

This compound, with the molecular formula C9H10N2O3, is a specific derivative that combines a pyridine ring with a succinamic acid group through an amide linkage. scbt.com The core research interest in this compound lies at the intersection of the properties endowed by both the pyridine and succinamic acid moieties. Its structure suggests potential applications in areas where the characteristics of both components are advantageous, such as in the development of new materials or as a subject of study in medicinal chemistry. ontosight.aivulcanchem.com

Historical Trajectories and Foundational Discoveries in Succinamic Acid Chemistry

The history of succinamic acid chemistry is intrinsically linked to its parent compound, succinic acid. Succinic acid, also known as butanedioic acid, was first isolated in 1546 from the distillation of amber. acs.orgbritannica.com It is a naturally occurring compound found in many plant and animal tissues and is a key component of the citric acid cycle. acs.orgwikipedia.org The industrial production of succinic acid has traditionally involved chemical synthesis from maleic anhydride (B1165640). wikipedia.orgshokubai.co.jp In recent years, there has been a significant shift towards bio-based production methods using microorganisms. wikipedia.orgfraunhofer.de The development of succinamic acid derivatives is a progression from the foundational understanding and availability of succinic acid.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-oxo-4-(pyridin-4-ylamino)butanoic acid | sigmaaldrich.com |

| Molecular Formula | C9H10N2O3 | scbt.com |

| Molecular Weight | 194.19 g/mol | scbt.com |

| CAS Number | 25604-13-1 | scbt.com |

| InChI Key | TXUITVBFNLOICH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxo-4-(pyridin-4-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h3-6H,1-2H2,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUITVBFNLOICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355914 | |

| Record name | N-Pyridin-4-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-51-4 | |

| Record name | 4-Oxo-4-(4-pyridinylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Pyridin-4-yl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways for N-Aryl and N-Pyridyl Succinamic Acids

The foundational approach to synthesizing N-aryl and N-pyridyl succinamic acids involves the acylation of an amine with succinic anhydride (B1165640). This reaction is a common and efficient method for forming the characteristic amide linkage and carboxylic acid moiety of the succinamic acid structure.

The most direct route to N-substituted succinamic acids is the condensation reaction between succinic anhydride and a primary amine. researchgate.netijcps.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process forms an amide bond and a terminal carboxylic acid, yielding the desired succinamic acid. nih.gov

The reaction is typically carried out under mild conditions. mdpi.com For instance, dissolving succinic anhydride in a warm solvent like benzene (B151609) and then adding the amine reactant can lead to the rapid precipitation of the succinamic acid product as a solid. prepchem.com This straightforward procedure often results in high yields of the target compound. mdpi.com

The versatility of the succinic anhydride condensation reaction allows for the use of a wide variety of amine components, including both aromatic and aliphatic amines. ijcps.org This flexibility enables the synthesis of a diverse library of N-substituted succinamic acids. The nature of the amine can influence the reaction conditions required for optimal yield and purity.

Several solvents and conditions have been explored to optimize the synthesis. Reactions can be performed in solvents such as diethyl ether, toluene, or 1,2-dimethoxyethane. mdpi.combeilstein-archives.org While the initial formation of the amic acid is often efficient at moderate temperatures, subsequent transformations, such as cyclization to the corresponding succinimide, may require heating or the use of dehydrating agents like acetic anhydride or polyphosphate ester (PPE). nih.govbeilstein-archives.org For the synthesis of the succinamic acid itself, controlling the temperature is crucial to prevent this subsequent cyclization. Some methods have also explored green chemistry approaches, such as using hot water as a solvent for the synthesis of the related succinimides from succinic acid and primary amines. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| Succinic anhydride | Aniline | Benzene | Heating | N-phenylsuccinamic acid prepchem.com |

| Succinic anhydride | Aromatic/Aliphatic Amine | Acetic Acid | Room Temp -> 55°C (with Zn) | N-substituted succinimide ijcps.org |

| Succinic anhydride | Amine/Hydrazide | Chloroform | Reflux | N-substituted succinamic acid beilstein-archives.org |

Targeted Synthesis of N-Pyridin-4-yl-succinamic Acid and Its Positional Isomers

The synthesis of this compound follows the general pathway described above, utilizing 4-aminopyridine (B3432731) as the specific amine reactant. Similarly, its positional isomers, N-Pyridin-2-yl-succinamic acid and N-Pyridin-3-yl-succinamic acid, can be synthesized using 2-aminopyridine and 3-aminopyridine, respectively.

The reaction of 3-aminopyridine with benzene sulfonyl chloride has been described, indicating the amine's utility in nucleophilic reactions to form amide-like structures. researchgate.net While specific optimized conditions for the synthesis of this compound are not extensively detailed in the provided literature, the general methods for N-aryl succinamic acids are applicable. The reaction would involve combining succinic anhydride with 4-aminopyridine in a suitable solvent. The resulting this compound is a stable intermediate used in further synthetic applications.

| Amine Reactant | Product | CAS Number | Molecular Formula | Molecular Weight |

| 4-Aminopyridine | This compound | 25604-13-1 | C9H10N2O3 | 194.19 g/mol |

| 3-Aminopyridine | N-Pyridin-3-yl-succinamic acid | 25604-13-1 | C9H10N2O3 | 194.19 g/mol synblock.com |

| 2-Aminopyridine | N-Pyridin-2-yl-succinamic acid | N/A | C9H10N2O3 | 194.19 g/mol |

Strategic Derivatization of the Succinamic Acid Scaffold

The this compound structure contains both a carboxylic acid and an amide group, which serve as handles for further chemical modifications. This allows for the strategic derivatization of the scaffold to produce a variety of more complex molecules.

A notable derivatization is the conversion to N-hydroxylamine derivatives, also known as hydroxamic acids. A two-step approach is commonly employed for this transformation. mdpi.combeilstein-archives.org

Cyclization to Succinimide: The parent this compound is first converted to its corresponding N-(pyridin-4-yl)succinimide. This is a dehydration reaction that can be achieved by heating or by using chemical dehydrating agents like polyphosphate ester (PPE) in a solvent such as chloroform. mdpi.combeilstein-archives.org

Imide Ring Opening: The resulting N-substituted succinimide is then treated with hydroxylamine, typically in an aqueous solution. The hydroxylamine acts as a nucleophile, attacking one of the imide's carbonyl groups and opening the five-membered ring. This reaction yields the target N-hydroxy-succinamide derivative. mdpi.combeilstein-archives.org

This methodology provides a universal route to a wide range of hydroxamic acids from their corresponding succinamic acid precursors. mdpi.combeilstein-archives.org

The carboxylic acid group of N-substituted succinamic acids can be activated and used to acylate other molecules. An example is the conjugation with piperazine-2,6-dione. elaba.lt In this synthesis, the N-substituted succinamic acid is coupled with piperazine-2,6-dione hydrochloride. elaba.lt The coupling is often facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the piperazine-2,6-dione nitrogen. elaba.lt

An alternative, higher-yield method involves first reacting piperazine-2,6-dione hydrochloride with succinic anhydride to form an intermediate acid. This intermediate is then converted to its acid chloride, which subsequently acylates the desired amine (like 4-aminopyridine) to produce the final conjugate. elaba.lt This strategy avoids purification issues associated with DCC and results in better yields of the 4-succinamoyl piperazine-2,6-dione derivatives. elaba.lt

Intramolecular Cyclization to Form Cyclic Imides from Succinamic Acids

The formation of N-substituted succinimides from their corresponding succinamic acid precursors is a fundamental chemical transformation. This process involves an intramolecular cyclization reaction characterized by the elimination of a water molecule. The synthesis is typically a two-step approach: first, the acylation of a primary amine with succinic anhydride yields the N-substituted succinamic acid intermediate. mdpi.com The subsequent step is a cyclodehydration process to form the target imide. mdpi.com

This cyclization can be promoted through various methods. A common laboratory technique involves heating the succinamic acid, often in the presence of a dehydrating agent such as acetic anhydride or thionyl chloride. These reagents facilitate the removal of water, driving the equilibrium towards the formation of the stable five-membered succinimide ring.

Recent research has also explored more environmentally friendly methods. For instance, heating N-substituted aminopyridines with succinic anhydride in an aqueous medium provides a simple and clean green method for preparing succinimide derivatives. researchgate.netsciencepublishinggroup.com This approach circumvents the need for harsh chemical reagents and organic solvents. researchgate.netsciencepublishinggroup.com The reaction of N-substituted succinimides with hydroxylamine can also be used as a novel approach to synthesize hydroxamic acids via an imide ring-opening reaction. mdpi.com

The general reaction scheme is as follows:

Step 1 (Amic Acid Formation): 4-Aminopyridine reacts with succinic anhydride to form this compound.

Step 2 (Cyclization/Dehydration): this compound undergoes intramolecular cyclization upon heating or with a dehydrating agent to form N-(pyridin-4-yl)succinimide.

Synthetic Approaches for Constructing Pyridin-4-yl-Containing Building Blocks

The pyridine (B92270) scaffold is a ubiquitous feature in pharmaceuticals and functional materials, necessitating diverse and efficient synthetic strategies. nih.govuiowa.edu The construction of the specific pyridin-4-yl moiety required for this compound relies on methods for preparing functionalized pyridine rings. nih.gov

Preparation of Functionalized Pyridine Scaffolds

The synthesis of functionalized pyridines, particularly those with substituents at the 4-position, can be achieved through a variety of established and modern organic reactions. Six-membered nitrogen-containing compounds like pyridine are prominent in numerous fields, making their synthesis crucial. uiowa.edu

Key synthetic strategies include:

Multi-component Reactions (MCRs): These reactions offer a powerful tool for building complex molecular scaffolds in a single step. For instance, a one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation can yield highly functionalized pyridines. mdpi.com

Cyclization of Acyclic Precursors: Various cyclization methods are employed to construct the pyridine ring. K₂CO₃-mediated cyclization and rearrangement of γ,δ-alkynyl oximes is one such method. ijpsonline.com Another approach involves the Fe-catalyzed cyclization of ketoxime acetates and aldehydes, which provides a green protocol for preparing substituted pyridines. nih.gov

Functionalization of Pre-existing Pyridine Rings: This strategy involves modifying a simple pyridine derivative to introduce the desired functionality. For the synthesis of this compound, the key starting material is 4-aminopyridine, which serves as the nucleophile that reacts with succinic anhydride.

| Synthetic Method | Description | Key Features |

|---|---|---|

| Multi-component Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. mdpi.com | High efficiency, atom economy, operational simplicity. mdpi.com |

| Fe-Catalyzed Cyclization | A green protocol using an iron catalyst to construct 2,4,6-trisubstituted symmetrical pyridines from ketoxime acetates and aldehydes. nih.gov | Environmentally friendly catalyst, no additives required. nih.gov |

| K₂CO₃-Mediated Cyclization | Base-mediated cyclization and rearrangement of acyclic precursors like γ,δ-alkynyl oximes to form the pyridine ring. ijpsonline.com | Utilizes an inexpensive base and can be performed in solvents like glycerol. ijpsonline.com |

Mechanistic Aspects of Amide Bond Formation and Coupling Reactions for Pyridine Linkages

The formation of the amide bond between the pyridine-containing amine (4-aminopyridine) and the carboxylic acid moiety (from succinic anhydride) is a critical step. Amide bond formation is a cornerstone of organic synthesis, typically facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comrsc.org

The general mechanism involves several key steps:

Activation of the Carboxylic Acid: A coupling reagent, such as a carbodiimide (e.g., Dicyclohexylcarbodiimide, DCC), reacts with the carboxylic acid. luxembourg-bio.com This forms a highly reactive O-acylisourea intermediate. luxembourg-bio.com Other classes of reagents include phosphonium salts (e.g., BOP) and uronium/aminium salts (e.g., TBTU), which react with the carboxylic acid to form active esters. luxembourg-bio.com

Nucleophilic Attack: The amine (4-aminopyridine) then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and a byproduct derived from the coupling reagent (e.g., dicyclohexylurea, DCU, in the case of DCC). luxembourg-bio.com

When using pyridine-containing amines, the basicity of the pyridine nitrogen can potentially interfere with the reaction, for example, by reacting with the coupling reagent. Therefore, careful selection of reagents and control of reaction conditions, such as the order of addition, are crucial for a successful coupling. luxembourg-bio.com The coupling of picolinic acid and its derivatives with anilines to form amides highlights the specific considerations for these types of structures, where the pyridine nitrogen's position relative to the reacting group influences the reaction's outcome. researchgate.net

Advancements in Green Chemistry Methodologies for Succinamic Acid Synthesis

The principles of green chemistry aim to reduce waste, minimize hazards, and improve resource efficiency in chemical synthesis. nih.gov These principles have been successfully applied to the synthesis of succinamic acids and their subsequent cyclization to succinimides.

A significant advancement is the use of water as a reaction medium, which is considered a green solvent. researchgate.netsciencepublishinggroup.comnih.gov Researchers have developed a simple and clean method for preparing succinimide derivatives by heating N-substituted anilines or N-substituted 2-aminopyridines with succinic anhydride in an aqueous medium. researchgate.netsciencepublishinggroup.com This approach eliminates the need for volatile and often toxic organic solvents and avoids the use of harsh dehydrating agents or catalysts like thionyl chloride or acetic acid. researchgate.netsciencepublishinggroup.com

| Aspect | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Diethyl ether, Chloroform). mdpi.com | Water. researchgate.netsciencepublishinggroup.com |

| Catalyst/Reagent | Stoichiometric dehydrating agents (e.g., Acetic anhydride, Thionyl chloride). researchgate.net | Often catalyst-free, relying on thermal energy (heating). researchgate.netsciencepublishinggroup.com |

| Byproducts | Acidic or corrosive byproducts. | Water is the only byproduct of the cyclization step. |

| Process | Often requires multiple steps with purification of intermediates. mdpi.com | Can be performed as a one-pot synthesis. researchgate.netsciencepublishinggroup.com |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystal structure for N-Pyridin-4-yl-succinamic acid is not available in the reviewed literature, extensive analysis of closely related co-crystals, such as 4-aminopyridinium hydrogen succinate (B1194679), provides significant insights into the expected molecular geometry, conformation, and intermolecular interactions.

The molecular geometry of this compound is dictated by the spatial arrangement of its constituent pyridine (B92270) ring and the succinamic acid side chain. The pyridine ring is anticipated to be essentially planar. nih.gov The succinamic acid moiety, however, possesses conformational flexibility due to the rotation around its single bonds.

The formation of a co-crystal between 4-aminopyridine (B3432731) and succinic acid results in proton transfer, forming a 4-aminopyridinium cation and a hydrogen succinate anion. nih.gov This protonation leads to a widening of the C-N-C angle within the pyridine ring to approximately 120.7°, compared to the unprotonated form. nih.gov While this compound is a neutral molecule, the influence of strong hydrogen bonding on the pyridine ring geometry is an important consideration.

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the pyridine nitrogen, the carbonyl oxygens of the amide and carboxylic acid) allows for the formation of robust supramolecular structures.

The primary intermolecular interaction anticipated is the O-H···N hydrogen bond between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of another. nih.gov This is a highly probable and stable interaction observed in numerous co-crystals of pyridine derivatives with carboxylic acids. nih.gov Additionally, N-H···O hydrogen bonds involving the amide group are expected to play a crucial role in the crystal packing, linking molecules into chains or sheets. nih.gov

In the crystal structure of 4-aminopyridinium hydrogen succinate, the crystal packing is consolidated by O-H···O and N-H···O intermolecular hydrogen bonds, which create a two-dimensional array. nih.gov Similar motifs are expected for this compound. The carboxylic acid groups can form dimers through O-H···O hydrogen bonds, a common feature in the solid-state structures of carboxylic acids. The amide groups can also form intermolecular N-H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 1: Expected Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Pyridine Nitrogen | Strong interaction forming supramolecular synthons. |

| Hydrogen Bond | Amide (-NH) | Carbonyl Oxygen (Amide or Carboxylic Acid) | Links molecules into chains or sheets. |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carbonyl Oxygen (Carboxylic Acid) | Formation of carboxylic acid dimers. |

| C-H···O Contact | C-H (Pyridine or Methylene) | Carbonyl Oxygen | Weaker interactions contributing to crystal packing. |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Face-to-face stacking of aromatic rings. |

| C-H···π Interaction | C-H | Pyridine Ring | Interaction between a C-H bond and the π-system of the pyridine ring. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Techniques

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular interactions.

The FT-IR and FT-Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups. The presence of strong hydrogen bonding in the solid state is expected to significantly influence the position and shape of these bands.

O-H and N-H Stretching: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. The N-H stretching vibration of the secondary amide group is expected to appear as a sharp band around 3300 cm⁻¹.

C=O Stretching: The succinamic acid moiety contains two carbonyl groups, one in the carboxylic acid and one in the amide. The C=O stretching of the carboxylic acid is typically found around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) appears in the region of 1680-1630 cm⁻¹. In the Raman spectrum of succinic acid, the C=O stretching of the carbonyl group is observed at 1650 cm⁻¹. researchgate.net The formation of hydrogen bonds typically causes a red shift (shift to lower wavenumber) in the C=O stretching frequency.

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic vibrations. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region. asianpubs.org

Amide II Band: The amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected in the FT-IR spectrum around 1550 cm⁻¹.

The formation of the O-H···N hydrogen bond between the carboxylic acid and the pyridine ring can be confirmed by the appearance of new bands or shifts in the existing bands corresponding to these groups.

A more detailed assignment of the vibrational frequencies can be made by comparison with the spectra of related compounds such as pyridine and succinic acid.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. asianpubs.org The aliphatic C-H stretching vibrations of the methylene groups in the succinamic acid chain will be observed in the 3000-2850 cm⁻¹ region.

Pyridine Ring Breathing Mode: A characteristic sharp and intense band corresponding to the totally symmetric ring breathing vibration of the pyridine ring is expected around 1000 cm⁻¹.

Carboxylic Acid Vibrations: In addition to the O-H and C=O stretching, other vibrations of the carboxylic acid group include the in-plane O-H bending and C-O stretching, which couple to give bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O-H bend gives rise to a broad band centered around 920 cm⁻¹.

Methylene Group Vibrations: The methylene (-CH₂-) groups of the succinic acid moiety will show scissoring vibrations around 1420 cm⁻¹, wagging vibrations in the 1305 cm⁻¹ region, and rocking vibrations around 800 cm⁻¹. rasayanjournal.co.in

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| >3000 | C-H stretch | Pyridine Ring |

| 3000-2850 | C-H stretch | Methylene (-CH₂-) |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1680-1630 | Amide I (C=O stretch) | Amide |

| 1600-1400 | C=C and C=N stretch | Pyridine Ring |

| ~1550 | Amide II (N-H bend, C-N stretch) | Amide |

| ~1420 | -CH₂- scissoring | Methylene (-CH₂-) |

| ~1000 | Ring breathing | Pyridine Ring |

| ~920 (broad) | O-H out-of-plane bend | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the succinamic acid chain.

Pyridine Protons: The pyridine ring has two sets of chemically non-equivalent aromatic protons. The protons ortho to the nitrogen atom (at positions 2 and 6) are expected to resonate at a lower field (higher ppm) compared to the protons meta to the nitrogen (at positions 3 and 5), due to the deshielding effect of the electronegative nitrogen atom. These would likely appear as doublets.

Methylene Protons: The succinamic acid moiety has two methylene groups (-CH₂-CH₂-). These protons are expected to appear as a multiplet, likely two triplets, in the aliphatic region of the spectrum. For succinic acid in D₂O, the methylene protons give a singlet at approximately 2.67 ppm. chemicalbook.com In this compound, the chemical environment is different, and coupling between the two methylene groups would lead to more complex splitting patterns.

Amide and Carboxylic Acid Protons: The amide proton (-NH-) and the carboxylic acid proton (-COOH) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent and concentration. In DMSO-d₆, the carboxylic acid proton of succinic acid appears at around 12.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbonyl Carbons: The two carbonyl carbons, one from the amide and one from the carboxylic acid, are expected to resonate at the downfield end of the spectrum, typically in the range of 170-180 ppm.

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm). The carbons adjacent to the nitrogen atom (C2 and C6) and the carbon attached to the succinamic acid chain (C4) will have distinct chemical shifts from the other two carbons (C3 and C5). For pyridine in CDCl₃, the chemical shifts are approximately 150.2 ppm (C2, C6), 123.8 ppm (C3, C5), and 136.1 ppm (C4).

Methylene Carbons: The two methylene carbons of the succinamic acid chain will appear in the aliphatic region, likely in the range of 30-40 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| Pyridine H (ortho to N) | ¹H | Downfield aromatic | Doublet |

| Pyridine H (meta to N) | ¹H | Upfield aromatic | Doublet |

| -CH₂-CH₂- | ¹H | ~2.5 - 3.0 | Multiplet (e.g., two Triplets) |

| -NH- | ¹H | Variable | Broad Singlet |

| -COOH | ¹H | >10 | Broad Singlet |

| C=O (Amide and Acid) | ¹³C | 170 - 180 | - |

| Pyridine C (ortho to N) | ¹³C | ~150 | - |

| Pyridine C (para to N) | ¹³C | ~140-150 | - |

| Pyridine C (meta to N) | ¹³C | ~124 | - |

| -CH₂-CH₂- | ¹³C | 30 - 40 | - |

Proton (¹H) and Carbon-13 (¹³C) NMR for Definitive Structural Confirmation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine ring protons, the methylene (-CH₂-) protons of the succinyl chain, the amide proton (-NH-), and the carboxylic acid proton (-COOH).

Pyridine Ring Protons: The pyridine ring exhibits a characteristic AA'BB' system for its four protons. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to appear at a lower field (higher ppm) compared to the protons meta to the nitrogen (H-3' and H-5') due to the electron-withdrawing nature of the nitrogen.

Succinyl Protons: The two methylene groups of the succinamic acid moiety (H-2 and H-3) are diastereotopic and are expected to appear as two distinct triplets, assuming free rotation. The group adjacent to the carbonyl of the amide (H-2) will likely be slightly downfield from the group adjacent to the carboxylic acid (H-3).

Amide and Carboxylic Acid Protons: The amide (N-H) and carboxylic acid (O-H) protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring Carbons: The pyridine ring will show three distinct signals. The carbon atom attached to the nitrogen (C-4') will be significantly downfield, followed by the ortho carbons (C-2', C-6') and the meta carbons (C-3', C-5').

Carbonyl Carbons: Two signals are expected in the downfield region for the amide carbonyl (C-1) and the carboxylic acid carbonyl (C-4), typically appearing between 170-180 ppm.

Methylene Carbons: The two methylene carbons (C-2 and C-3) of the succinyl chain will have chemical shifts in the aliphatic region, generally between 30-40 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2, H-3 | ~2.6 - 2.8 | Triplet (t) |

| Amide N-H | Variable (e.g., ~10.5) | Broad Singlet (br s) |

| Pyridine H-3', H-5' | ~7.5 - 7.7 | Doublet (d) |

| Pyridine H-2', H-6' | ~8.4 - 8.6 | Doublet (d) |

| Carboxyl O-H | Variable (e.g., >12.0) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | ~30 - 35 |

| Pyridine C-3', C-5' | ~114 |

| Pyridine C-4' | ~145 |

| Pyridine C-2', C-6' | ~150 |

| C-1 (Amide C=O) | ~172 |

| C-4 (Acid C=O) | ~175 |

Application of Advanced NMR Methodologies for Solution-State Conformational Analysis

Beyond simple 1D NMR, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the three-dimensional structure of molecules in solution. columbia.edu These methods detect through-space interactions between protons that are close to each other, providing crucial conformational insights.

For this compound, these techniques can address key structural questions:

Amide Bond Conformation: The amide bond can exist in either a cis or trans conformation. A NOESY or ROESY experiment could differentiate between these by observing specific correlations. For instance, in a trans conformation, an NOE would be expected between the amide proton (N-H) and the ortho-protons (H-2', H-6') of the pyridine ring. The absence of this correlation and the presence of an NOE to the succinyl protons might suggest a cis arrangement.

Succinic Acid Chain Flexibility: The succinic acid backbone is flexible, with rotation possible around the C2-C3 bond, leading to gauche and anti conformers. researchgate.net The relative populations of these conformers can be estimated by analyzing the coupling constants between the H-2 and H-3 protons and by observing specific through-space NOE correlations between them.

Two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively assign each proton signal to its directly attached carbon (HSQC) and to carbons two or three bonds away (HMBC), respectively. columbia.edunih.gov This would confirm the connectivity predicted from the 1D spectra.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₉H₁₀N₂O₃), the exact molecular weight is 194.0691 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺ at m/z 195.0764 or a deprotonated molecule [M-H]⁻ at m/z 193.0619.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve initial cleavages at the most labile bonds, primarily the amide linkage and the succinyl chain.

Predicted Fragmentation Pathways:

Loss of Water: A common initial loss from the carboxylic acid group, resulting in a fragment at m/z 177.0658.

Loss of Formic Acid: Decarboxylation and loss of water could lead to a fragment corresponding to the loss of H₂CO₂ (46 Da).

Amide Bond Cleavage: Scission of the amide C-N bond is a highly probable fragmentation. This could lead to a pyridinyl fragment ion or a succinamic acid fragment, depending on where the charge is retained.

Cleavage of the Succinyl Chain: Fragmentation within the four-carbon chain can also occur.

Table 3: Predicted Mass Spectrometry Fragments for this compound ([M+H]⁺)

| m/z (Predicted) | Identity | Neutral Loss |

| 195.0764 | [M+H]⁺ | - |

| 177.0658 | [M+H - H₂O]⁺ | H₂O (18.01 Da) |

| 151.0866 | [M+H - CO₂]⁺ (after rearrangement) | CO₂ (44.00 Da) |

| 95.0600 | [C₅H₆N₂]⁺ (Aminopyridine) | C₄H₄O₃ (100.02 Da) |

Solution-State Spectroscopic Methodologies for Conformational and Interaction Studies

In addition to NMR and MS, other spectroscopic techniques provide valuable information about the molecule's behavior in solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to vibrational transitions of specific bonds. For this compound, characteristic peaks would confirm the presence of key functional groups. Changes in the position and shape of these peaks, particularly the C=O and N-H stretching bands, can indicate involvement in hydrogen bonding or other intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyridine ring acts as a chromophore, absorbing light in the UV region. The position of the absorption maximum (λₘₐₓ) is sensitive to the solvent environment (solvatochromism) and electronic perturbations caused by intermolecular interactions, such as hydrogen bonding or stacking interactions between the aromatic rings. Studying these shifts can provide insight into how the molecule interacts with its surroundings.

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables on optimized geometries, or characterizations of frontier molecular orbitals (HOMO-LUMO) specifically for this compound.

To fulfill the user's request would require fabricating data, which is not permissible. The provided search results either pertain to different, albeit structurally related, molecules or are general resources on computational chemistry methodologies.

Computational and Theoretical Chemistry Studies

In-depth Analysis of Molecular Geometry and Electronic Structure

Determination of Quantum Chemical Descriptors: Chemical Hardness, Electronegativity, and Electrophilicity Index

Quantum chemical descriptors are fundamental in characterizing the reactivity and stability of a molecule. Density Functional Theory (DFT) is a common method used to calculate these properties. electrochemsci.orgnih.gov The key descriptors include chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO energy gap indicates high chemical hardness and low reactivity. nih.gov

Electronegativity (χ) represents the power of a molecule to attract electrons. It is the negative of the chemical potential. Molecules with high electronegativity have a greater capacity to attract electrons. electrochemsci.org

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. A high value for the electrophilicity index suggests a good electrophile. electrochemsci.org

These descriptors are derived from the ionization potential (I) and electron affinity (A), which are related to the HOMO and LUMO energies. Theoretical studies on similar pyridine (B92270) dicarboxylic acids have utilized these descriptors to predict their chemical reactivity. electrochemsci.org

| Descriptor | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 to 2.75 |

Simulation of Vibrational Spectra and Correlation with Experimental Data

The vibrational properties of N-Pyridin-4-yl-succinamic acid can be investigated through the simulation of its infrared (IR) and Raman spectra. Computational methods, particularly DFT, are employed to calculate the vibrational frequencies and intensities. nih.gov These theoretical spectra are then compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. researchgate.netdaneshyari.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov A detailed comparison between the theoretical and experimental spectra allows for the unambiguous assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. daneshyari.com Studies on related molecules like phenylsuccinic acid and pyridine-dicarboxylic acids have demonstrated the accuracy of this combined experimental and theoretical approach. daneshyari.comresearchgate.net

Table 2: Example of Vibrational Mode Assignments for a Related Carboxylic Acid Note: This table is an illustrative example based on studies of similar molecules.

| Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) | Calculated Frequency (cm-1) | Vibrational Assignment |

|---|---|---|---|

| ~3000 | ~3000 | ~3050 | O-H stretch (carboxylic acid dimer) |

| ~1700 | ~1700 | ~1720 | C=O stretch (carboxylic acid) |

| ~1600 | ~1600 | ~1610 | C=C stretch (pyridine ring) |

| ~1420 | ~1420 | ~1430 | C-O stretch / O-H bend |

| ~1300 | ~1300 | ~1310 | C-N stretch |

Prediction and Validation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors within the DFT framework. mdpi.com

The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predicted chemical shifts can be compared with experimental NMR data to validate the proposed molecular structure. mdpi.com Discrepancies between calculated and experimental shifts can sometimes be observed, and understanding these deviations is crucial for the reliable application of NMR crystallography. nih.gov For molecules dissolved in various solvents, computational models can also account for solvent effects to improve the accuracy of the predictions. researchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and stability. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.govyums.ac.ir

For this compound, MD simulations could be used to explore its conformational landscape, identify stable conformers, and analyze intramolecular and intermolecular interactions, such as hydrogen bonding, in different environments (e.g., in vacuum, in a solvent, or in a crystal lattice). semanticscholar.org Key parameters analyzed from MD trajectories include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to monitor its compactness. yums.ac.ir Such simulations are valuable for understanding how the molecule behaves under various conditions. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org By developing a QSAR model, the activity of new or untested compounds can be predicted. researchgate.net

For this compound and its derivatives, a QSAR study would involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a measured biological activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). physchemres.orgresearchgate.net The resulting model's predictive power is evaluated through internal and external validation techniques. physchemres.org QSAR models are instrumental in guiding the design of new molecules with enhanced activity. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Analysis of Topological Properties

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.netwolfram.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties through computational methods is a pivotal aspect of materials science, enabling the prediction of a molecule's potential for applications in optoelectronics and photonics. For organic molecules, theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the relationship between molecular structure and NLO response. These studies typically focus on key parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While direct computational studies on the this compound molecule were not available in the surveyed literature, the established principles of computational chemistry allow for a theoretical exploration of its potential NLO properties based on studies of analogous compounds.

Organic NLO materials often feature π-conjugated systems and donor-acceptor groups, which facilitate intramolecular charge transfer (ICT), a key mechanism for high NLO responses. The molecular structure of this compound, incorporating a pyridine ring (an electron-withdrawing group) and a succinamic acid moiety, suggests the potential for NLO activity.

Theoretical predictions of NLO properties are generally performed using quantum chemical calculations. The polarizability and hyperpolarizability tensors can be calculated using methodologies like the Finite Field (FF) approach in conjunction with semi-empirical or ab initio methods. For instance, studies on various organic molecules have successfully utilized these approaches to predict NLO behavior with results that show encouraging correlation with experimental data. researchgate.net

A typical computational workflow for predicting NLO properties involves:

Geometry Optimization: The molecule's ground state geometry is optimized using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p).

Calculation of NLO Parameters: Following optimization, the electric dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are calculated. The total static dipole moment (μ_tot_), the mean polarizability (α_tot_), and the total first hyperpolarizability (β_tot_) are determined from the individual tensor components.

The equations for these parameters are as follows:

Total static dipole moment: μ_tot_ = (μ_x_² + μ_y_² + μ_z_²)^(1/2)

Mean polarizability: α_tot_ = (α_xx_ + α_yy_ + α_zz_)/3

Total first hyperpolarizability: β_tot_ = [(β_xxx_ + β_xyy_ + β_xzz_)² + (β_yyy_ + β_yzz_ + β_yxx_)² + (β_zzz_ + β_zxx_ + β_zyy_)²]^(1/2)

The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO activity. A higher value of β suggests a more significant NLO response. For comparison, these calculated values are often benchmarked against a standard NLO material like urea.

In studies of similar pyridine derivatives, DFT calculations have been employed to evaluate their NLO potential. For example, the investigation of 3-amino-4-(Boc-amino)pyridine revealed that the dipole moment and first hyperpolarizability values indicated its potential as an NLO material. researchgate.net Similarly, research on other organic crystals with aromatic rings has highlighted their considerable NLO response, making them promising candidates for theoretical modeling and the design of new materials. nih.gov

While specific data tables for this compound cannot be generated without direct computational studies, the following tables represent a typical format for presenting such theoretical NLO data, based on findings for other organic molecules.

Table 1: Theoretically Calculated Electric Dipole Moment Components and Total Dipole Moment

| Parameter | Value (Debye) |

| µ_x | Data not available |

| µ_y_ | Data not available |

| µ_z_ | Data not available |

| µ_tot_ | Data not available |

Table 2: Theoretically Calculated Polarizability Tensors

| Parameter | Value (a.u.) |

| α_xx | Data not available |

| α_yy_ | Data not available |

| α_zz_ | Data not available |

| α_tot_ | Data not available |

Table 3: Theoretically Calculated First Hyperpolarizability Tensors

| Parameter | Value (a.u.) |

| β_xxx | Data not available |

| β_xyy_ | Data not available |

| β_xzz_ | Data not available |

| β_yyy_ | Data not available |

| β_yzz_ | Data not available |

| β_yxx_ | Data not available |

| β_zzz_ | Data not available |

| β_zxx_ | Data not available |

| β_zyy_ | Data not available |

| β_tot_ | Data not available |

Further computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide deeper insights into the intramolecular charge transfer interactions that give rise to the NLO properties. The investigation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap is also crucial, as a smaller energy gap is often associated with higher polarizability and hyperpolarizability.

The theoretical investigation of this compound's NLO properties would be a valuable endeavor to fully characterize its potential for photonic applications. Such studies would contribute to the broader effort of designing and discovering novel organic materials with enhanced NLO efficiencies. nih.gov

Supramolecular Architectures and Crystal Engineering

Comprehensive Investigation of Hydrogen Bonding Interactions in the Solid State

Hydrogen bonds are the primary directional forces responsible for the assembly of N-Pyridin-4-yl-succinamic acid molecules in the crystalline state. The presence of multiple hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (amide C=O, carboxylic C=O, pyridine (B92270) N) allows for a variety of well-defined interaction motifs.

The interplay between the amide and carboxylic acid groups is a defining feature in the crystal structures of related N-aryl succinamic acids. Typically, these molecules assemble via intermolecular N−H···O and O−H···O hydrogen bonds, forming infinite chains. nih.gov The amide N-H group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule. Concurrently, the carboxylic acid's hydroxyl group donates a proton to the amide carbonyl oxygen of another neighboring molecule. This combination of interactions leads to robust, chain-like assemblies. nih.gov

In N-aryl succinamic acids, the conformation between the amide oxygen and the carbonyl oxygen of the acid segment is often observed to be anti. nih.gov Furthermore, the C=O and O-H bonds within the carboxylic acid group itself typically adopt a syn conformation. nih.gov These conformational preferences, coupled with the strong hydrogen bonds, are critical in determining the local molecular arrangement.

Table 1: Typical Hydrogen Bond Geometries for Amide-Acid Interactions

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Motif Type |

|---|---|---|---|---|---|

| N-H | H | O=C (acid) | ~2.98 | ~175 | Chain |

| O-H | H | O=C (amide) | ~2.68 | ~171 | Chain |

Data derived from analogous N-aryl succinamic acid structures. nih.gov

The most anticipated and structurally directing interaction in this compound is the hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring. This O−H···N interaction is a highly reliable and robust supramolecular synthon in the assembly of acid-pyridine cocrystals and molecular salts. mdpi.comacs.orgresearchgate.net The formation of this strong hydrogen bond is a primary determinant in the crystal packing of related compounds. researchgate.netnih.gov

In structures containing both a carboxylic acid and a 4-substituted pyridine, this heterosynthon is the dominant feature, often leading to the formation of linear chains or cyclic assemblies. mdpi.comresearchgate.netnih.gov The strength of this interaction can be substantial, with interaction energies often exceeding those of other potential hydrogen bonds within the structure. researchgate.net

Table 2: Expected Hydrogen Bond Geometry for the Pyridine-Acid Synthon

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Synthon Type |

|---|---|---|---|---|---|

| O-H (acid) | H | N (pyridine) | ~2.60 - 2.70 | ~170 - 180 | Acid-Pyridine Heterosynthon |

Geometry based on analogous acid-pyridine structures. mdpi.comresearchgate.netnih.gov

For instance, in the crystal structure of the related compound (E)-3-(pyridin-4-yl)acrylic acid, weak C-H···O interactions are responsible for linking adjacent hydrogen-bonded chains, generating larger supramolecular assemblies. researchgate.netnih.govnih.gov Although individually weak, the cumulative effect of these interactions is significant for the cohesion and density of the crystal packing. The analysis of Hirshfeld surfaces for similar molecules confirms that O···H contacts, which include C-H···O interactions, contribute significantly to the total intermolecular contacts. researchgate.netnih.gov

Identification and Systematic Analysis of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be used to design and predict crystal structures. In this compound, several key synthons can be identified based on its functional groups.

The primary and most influential synthon is the acid-pyridine heterosynthon , formed by the O-H···N hydrogen bond. mdpi.com This is a highly predictable interaction that reliably brings molecules together. Depending on the interplay with other functional groups, this can be complemented by amide-acid synthons , which involve N-H···O=C(acid) and O-H···O=C(amide) hydrogen bonds, typically forming chain motifs. nih.gov In some related N-(aryl)-succinamic acid structures, a combination of acid-acid homodimers and amide-amide chains has been observed, though the presence of the strongly basic pyridine nitrogen makes the acid-pyridine heterosynthon more probable. uomphysics.net

Understanding Crystal Packing Arrangements and Polymorphism

The possibility of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—is inherent in molecules with multiple hydrogen bonding sites. Different arrangements of the primary synthons can lead to different packing motifs and, consequently, different polymorphs. For example, a shift from an acid-pyridine chain to a different arrangement involving acid-acid dimers and pyridine-amide interactions could result in a distinct polymorphic form. The specific conditions of crystallization, such as the choice of solvent, can influence which polymorph is obtained.

Strategic Design and Implementation of Cocrystallization Methodologies

Cocrystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical identity. This compound, with its robust hydrogen bonding capabilities, is an excellent candidate for forming cocrystals.

The strategy involves introducing a "coformer" molecule that can form complementary and predictable hydrogen bonds with the target molecule. Given the functional groups present, several cocrystallization strategies can be envisioned:

Targeting the Carboxylic Acid: Coformers containing strong hydrogen bond acceptors, such as other pyridine derivatives (e.g., 4,4'-bipyridine), can compete with or complement the existing synthons to form multicomponent crystals. acs.orgresearchgate.net

Targeting the Pyridine Ring: Dicarboxylic acids (e.g., succinic acid, adipic acid) are excellent coformers for pyridine-containing molecules, as they can form robust O-H···N hydrogen bonds, often leading to well-defined linear assemblies or sheets. researchgate.netnih.gov

Targeting the Amide Group: Coformers with complementary amide-binding functionalities could be used to create novel hydrogen-bonded networks.

The formation of these cocrystals is guided by the hierarchy of supramolecular synthons. The acid-pyridine synthon is generally the most favored, making it a reliable tool for designing cocrystals with predictable architectures. mdpi.comnih.gov

Influence of Co-formers (e.g., Dicarboxylic Acids) on Cocrystal Formation

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a powerful strategy in crystal engineering. The choice of a co-former is critical as it dictates the resulting supramolecular arrangement. Dicarboxylic acids are particularly effective co-formers for molecules like this compound because they offer robust and predictable hydrogen bonding sites.

The interaction between this compound and a dicarboxylic acid co-former can lead to the formation of specific, recurring hydrogen-bonding patterns known as supramolecular synthons. The most common synthons involve the pyridine nitrogen and the carboxylic acid group of the dicarboxylic acid, or the carboxylic acid of this compound and the co-former. The flexibility of the succinamic acid chain and the varying lengths of dicarboxylic acid co-formers (e.g., oxalic, succinic, adipic acid) allow for the tuning of the resulting crystal structures. researchgate.net For instance, pyrazine, a molecule with similar nitrogen-containing heterocyclic rings, has been successfully cocrystallized with a variety of dicarboxylic acids, demonstrating the influence of the co-former's aliphatic chain length on the final cocrystal structure. researchgate.net This principle is directly applicable to this compound.

Table 1: Potential Supramolecular Synthons with Dicarboxylic Acid Co-formers

| Synthon Type | Interacting Groups | Description |

|---|---|---|

| Acid-Pyridine Heterosynthon | Carboxylic Acid (Co-former) & Pyridine N (this compound) | A robust and highly predictable interaction forming a strong O-H···N hydrogen bond. |

| Acid-Amide Heterosynthon | Carboxylic Acid (Co-former) & Amide (this compound) | Interaction between the co-former's acid and the amide group, often forming a dimeric R²₂(8) motif. |

Principles for Manipulating Solid-State Structures through Directed Hydrogen Bonding

The predictability of hydrogen bonding is a cornerstone of crystal engineering. By identifying the most reliable hydrogen bond donors and acceptors within a molecule, one can guide the assembly of molecules into desired architectures such as chains, sheets, or three-dimensional networks. nih.govmdpi.com

In this compound, the hierarchy of hydrogen bond strength typically places the carboxylic acid O-H group as the strongest donor and the pyridine nitrogen as one of the strongest acceptors. This preference often leads to the formation of a primary acid-pyridine O-H···N hydrogen bond. The secondary amide N-H donor and the carbonyl oxygen acceptors can then engage in further interactions, linking these primary units into more complex superstructures. universityofgalway.ie

The manipulation of these interactions can be achieved by:

Solvent Selection: Crystallization from different solvents can lead to the formation of different polymorphs or solvates, as solvent molecules can compete for hydrogen bonding sites.

Introduction of Co-formers: As discussed previously, co-formers introduce new interaction sites that can systematically alter the hydrogen-bonding network. universityofgalway.ie

Chemical Modification: Altering the substituent groups on the pyridine ring or the succinamic acid backbone can change the electronic properties and steric hindrance, thereby influencing the preferred hydrogen bonding patterns.

These principles allow for a rational design approach to control the solid-state packing and, consequently, the material's properties.

Application of Hirshfeld Surface Analysis and 2D Fingerprint Plots in Crystal Engineering

To quantitatively analyze the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis has emerged as an invaluable tool. mdpi.com This method maps the electron distribution of a molecule within a crystal, providing a visual and statistical summary of all close intermolecular contacts.

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized and mapped onto the surface, where:

Red spots indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.

Blue spots represent contacts longer than the van der Waals radii.

White areas denote contacts approximately equal to the van der Waals radii.

This visual information is further distilled into 2D fingerprint plots, which are histograms of dᵢ versus dₑ. These plots provide a quantitative summary of the types and relative significance of different intermolecular interactions. researchgate.netnih.gov For a crystal of this compound, the fingerprint plot would typically display distinct spikes and patterns corresponding to the dominant O···H/H···O (from hydrogen bonds), H···H, C···H, and N···H interactions. mdpi.com By comparing the percentage contribution of each interaction type, crystal engineers can gain a deep understanding of the forces governing the crystal packing. nih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents the large number of hydrogen atoms on the molecular periphery. nih.gov |

| O···H / H···O | 20 - 35% | Corresponds to hydrogen bonds involving carbonyl and carboxylic acid groups. Sharp spikes in the fingerprint plot indicate strong, directed bonds. mdpi.com |

| C···H / H···C | 10 - 20% | Weaker interactions, often associated with C-H···π or general van der Waals packing forces. |

Intercalation Chemistry of this compound Derivatives in Layered Materials

Intercalation chemistry involves the insertion of guest molecules or ions into the galleries of a host material with a layered structure, such as clays, graphite, or metal oxides (e.g., TiNCl). rsc.org This process can dramatically alter the host's electronic, optical, and catalytic properties.

Pyridine and its derivatives are well-known intercalants due to the ability of the nitrogen lone pair to coordinate with sites in the host lattice or interact through other non-covalent forces. rsc.org Derivatives of this compound are promising candidates for intercalation for several reasons:

Pyridine Anchor: The pyridine ring can act as an anchor, binding to the interlayer surface.

Tunable Chain: The succinamic acid tail provides a flexible spacer, allowing for control over the interlayer spacing (gallery height) of the host material.

Functional Tail: The terminal carboxylic acid group can be further modified, allowing for the introduction of other functionalities into the interlayer space.

The intercalation of a this compound derivative would likely involve the pyridine nitrogen interacting with the host layers, with the succinamic acid chain extending into the gallery. The orientation and packing of these guest molecules would be dictated by a balance of host-guest interactions and guest-guest interactions (e.g., hydrogen bonding between adjacent tails). Such hybrid organic-inorganic materials could find applications in areas like catalysis, controlled release, and the design of novel electronic materials. rsc.orgx-mol.com

Coordination Chemistry and Metal Complexation

Rational Ligand Design and Synthesis for Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. N-Pyridin-4-yl-succinamic acid serves as an excellent scaffold for such design, offering a combination of a rigid aromatic pyridine (B92270) ring and a flexible succinamic acid tail. This unique combination allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

This compound possesses several potential coordination sites, allowing it to act as either a monodentate or a multidentate ligand. As a monodentate ligand, it typically coordinates to a metal center through the nitrogen atom of the pyridine ring, which is a common coordination mode for pyridine derivatives.

However, the true versatility of this compound lies in its potential to act as a multidentate ligand. The carboxylate group at the end of the succinamic acid chain can also coordinate to a metal ion, leading to a bidentate bridging mode. This allows for the formation of coordination polymers and other extended structures. The amide group can also participate in coordination, although this is less common. The specific coordination mode adopted depends on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The interplay between these different coordination modes is a key factor in the structural diversity of the resulting metal complexes. For example, in the presence of hard metal ions, the carboxylate oxygen is a preferred coordination site, while softer metal ions may favor coordination with the pyridine nitrogen.

To further enhance the chelation capabilities of this compound, a number of derivatives have been proposed and synthesized. These modifications are typically aimed at increasing the number of donor atoms, optimizing the geometry of the coordination sphere, or introducing specific functional groups to tune the electronic properties of the ligand.

One common strategy is to introduce additional donor groups onto the pyridine ring or the succinamic acid backbone. For example, the addition of hydroxyl or amino groups to the pyridine ring can create additional coordination sites, leading to the formation of more stable, chelated complexes. Similarly, modification of the succinic acid moiety, for instance, by introducing substituents on the aliphatic chain, can influence the flexibility of the ligand and the resulting coordination geometry.

Another approach involves the synthesis of ligands containing multiple this compound units. These multi-topic ligands can bridge multiple metal centers, facilitating the construction of high-dimensional coordination polymers and metal-organic frameworks (MOFs). The rational design of these derivatives is guided by principles of crystal engineering, aiming to control the self-assembly process and produce materials with desired topologies and properties.

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can have a significant impact on the outcome of the reaction, often leading to the formation of different crystalline phases with distinct structures and properties.

A wide range of transition metal complexes of this compound and related ligands have been synthesized and studied. The coordination behavior of the ligand has been shown to be highly dependent on the nature of the metal ion.

Cu(II) Complexes : Copper(II) complexes of pyridine-amide ligands are well-documented. mdpi.com The Cu(II) ion, with its flexible coordination geometry, can form a variety of structures, from mononuclear complexes to extended coordination polymers. The coordination sphere of the copper ion is often completed by solvent molecules or other co-ligands. mdpi.com

Zn(II) and Cd(II) Complexes : Zinc(II) and Cadmium(II) are d10 metal ions that typically favor tetrahedral or octahedral coordination geometries. In complexes with pyridine-dicarboxylic acid ligands, which are structurally similar to this compound, these metals have been shown to form two-dimensional and three-dimensional coordination polymers. researchgate.net

Fe(II) Complexes : Iron(II) complexes are of particular interest due to their potential magnetic and catalytic properties. While specific studies on Fe(II) complexes of this compound are limited, related azo-ligands have been shown to form stable octahedral complexes with Fe(II). researchgate.net

Pd(II) Complexes : Palladium(II) complexes often exhibit square-planar geometries. nih.gov A variety of Pd(II) complexes with 4-substituted pyridine ligands have been synthesized, demonstrating the versatility of this class of ligands in coordination chemistry. nih.gov

The following table summarizes some of the transition metal complexes formed with ligands analogous to this compound.

| Metal Ion | Ligand Type | Coordination Geometry | Resulting Structure |

| Cu(II) | Pyridine-amide | Distorted Octahedral | 1D Coordination Polymer |

| Zn(II) | Pyridine-dicarboxylic acid | Tetrahedral/Octahedral | 2D/3D Coordination Polymer |

| Fe(II) | Azo-ligand with pyridine | Octahedral | Mononuclear Complex |

| Pd(II) | 4-substituted pyridine | Square-planar | Mononuclear Complex |

The characterization of metal complexes of this compound is typically carried out using a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for probing the coordination environment of the ligand. The positions of the characteristic vibrational bands of the pyridine ring, the amide group, and the carboxylate group can provide valuable information about which donor atoms are involved in coordination to the metal ion. For example, a shift in the C=O stretching frequency of the carboxylate group is indicative of its coordination to the metal center. researchgate.net

UV-Visible Spectroscopy : UV-Visible spectroscopy can provide insights into the electronic structure of the metal complexes. The d-d transitions of the metal ions and the ligand-to-metal charge transfer (LMCT) bands can be observed in the visible and ultraviolet regions of the spectrum, respectively. chem-soc.si

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons on the pyridine ring and the succinamic acid chain upon coordination can provide information about the binding mode of the ligand.

The table below presents typical spectroscopic data for metal complexes with related pyridine-based ligands.

| Technique | Feature | Information Gained |

| IR Spectroscopy | Shift in ν(C=O) of carboxylate | Coordination of carboxylate group |

| Shift in pyridine ring vibrations | Coordination of pyridine nitrogen | |

| UV-Vis Spectroscopy | d-d transitions | Electronic structure of metal ion |

| Charge transfer bands | Ligand-metal electronic interactions | |

| X-ray Crystallography | Bond lengths and angles | Precise molecular structure |

| Crystal packing | Supramolecular architecture |

Exploring the Structural Diversity of Coordination Compounds (e.g., 1D Polymers, Dimers, Mononuclear Architectures)

The ability of this compound to adopt multiple coordination modes, combined with the diverse coordination preferences of different metal ions, leads to a remarkable structural diversity in its coordination compounds.

Mononuclear Architectures : When this compound acts as a simple monodentate or bidentate chelating ligand, mononuclear complexes can be formed. In these structures, a single metal ion is coordinated by one or more ligand molecules. The remaining coordination sites on the metal are typically occupied by solvent molecules or other co-ligands. researchgate.net

Dimers and Oligomers : Under certain conditions, the bridging capabilities of the ligand can lead to the formation of discrete dimeric or oligomeric structures. In these cases, two or more metal centers are linked together by the this compound ligands.

1D Coordination Polymers : The most common type of extended structure formed by this ligand is the one-dimensional (1D) coordination polymer. These chain-like structures are typically formed when the ligand bridges between metal centers in a linear fashion. The geometry of the resulting chain can be influenced by the flexibility of the succinamic acid backbone and the coordination geometry of the metal ion.

2D and 3D Coordination Polymers : By employing ancillary ligands or by utilizing the potential for inter-chain interactions, it is possible to construct higher-dimensional structures. Two-dimensional (2D) sheets and three-dimensional (3D) frameworks can be formed through the interconnection of the 1D chains via hydrogen bonding, π-π stacking interactions, or coordination to additional metal centers. researchgate.netmdpi.com The design and synthesis of these higher-dimensional structures is a key focus of crystal engineering, with the aim of creating materials with specific functions, such as porosity or catalysis. nih.gov

The structural diversity of these compounds highlights the remarkable versatility of this compound as a building block in coordination chemistry. The ability to control the dimensionality and topology of the resulting structures through the careful selection of metal ions and reaction conditions opens up exciting possibilities for the rational design of new functional materials.

Post-Synthetic Modification (PSM) Approaches in Coordination Polymers

There is no available scientific literature detailing the use of this compound as a ligand or modifying agent in the post-synthetic modification (PSM) of coordination polymers. PSM is a technique used to alter the functionality of pre-synthesized coordination polymers by introducing new chemical groups. While the pyridine and carboxylic acid/amide functionalities of this compound suggest its potential as a candidate for such modifications, there are currently no published studies that have explored this possibility. Research in the field of PSM of coordination polymers has utilized a variety of other functionalized ligands to tailor the properties of these materials, but this compound has not been among them.

Investigation of Spin Crossover (SCO) Phenomena in Iron-Based Coordination Complexes